Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride
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Description
Scientific Research Applications
Methylating Agents in Biosynthesis
- Chloromethane as a Methyl Donor : Chloromethane (CH3Cl) has been identified as a natural product released by many wood-rotting fungi, acting as a methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus. This discovery underlines the potential of using naturally occurring methylating agents in synthetic chemistry and biosynthesis, highlighting a broader spectrum of applications for compounds capable of methyl donation in biological systems (Harper et al., 1989).
Synthesis and Reactivity of Methyl Benzoate Derivatives
- Chlorination Products of Methyl 4-amino-2-hydroxy-benzoate : Research on the chlorination of methyl 4-amino-2-hydroxy-benzoate has led to the synthesis of various chlorinated derivatives, revealing insights into the reactivity and potential applications of methyl benzoate derivatives in creating compounds with fungicidal activity. This study underscores the versatility of methyl benzoate frameworks for chemical modifications and the exploration of their biological activities (Stelt et al., 1956).
Heterocyclic Chemistry and Drug Design
- Anti-inflammatory Activity of Heterocyclic Compounds : A study on the synthesis of heterocyclic compounds from Methyl-2-amino-4-Chlorobenzoate has demonstrated significant anti-inflammatory activities, suggesting the potential of such derivatives in drug discovery and development. The synthesis process and pharmacological evaluation of these compounds provide a foundation for further exploration of methyl benzoate derivatives in medicinal chemistry (Osarodion, 2020).
Properties
IUPAC Name |
methyl 3-[[(4-aminocyclohexyl)amino]methyl]benzoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-19-15(18)12-4-2-3-11(9-12)10-17-14-7-5-13(16)6-8-14;;/h2-4,9,13-14,17H,5-8,10,16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDBTIAHHIDYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNC2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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